molecular formula C24H31N3OS B11101789 (4Z)-1-benzyl-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-5,5-dimethylimidazolidine-2-thione

(4Z)-1-benzyl-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-5,5-dimethylimidazolidine-2-thione

Cat. No.: B11101789
M. Wt: 409.6 g/mol
InChI Key: QHDJSDANFXSTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylamine with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thiourea derivative under acidic or basic conditions to form the imidazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. Catalysts such as zinc chloride or copper salts can be employed to enhance the efficiency of the cyclization process. Additionally, solvent-free or microwave-assisted methods may be utilized to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The imidazole ring and the attached functional groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-5-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-4,4-DIMETHYLDIHYDRO-1H-IMIDAZOLE-2-THIONE is unique due to its complex structure, which provides a combination of steric and electronic properties that can be fine-tuned for specific applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for research and development .

Properties

Molecular Formula

C24H31N3OS

Molecular Weight

409.6 g/mol

IUPAC Name

1-benzyl-4-(3,3-dimethyl-1-phenoxybutan-2-yl)imino-5,5-dimethylimidazolidine-2-thione

InChI

InChI=1S/C24H31N3OS/c1-23(2,3)20(17-28-19-14-10-7-11-15-19)25-21-24(4,5)27(22(29)26-21)16-18-12-8-6-9-13-18/h6-15,20H,16-17H2,1-5H3,(H,25,26,29)

InChI Key

QHDJSDANFXSTSF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC(COC2=CC=CC=C2)C(C)(C)C)NC(=S)N1CC3=CC=CC=C3)C

Origin of Product

United States

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